![molecular formula C20H16BrN5O3 B3004210 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 941949-82-2](/img/structure/B3004210.png)

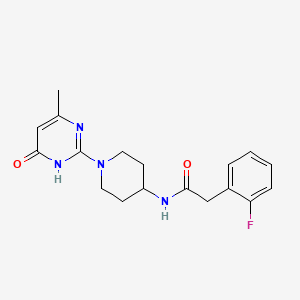

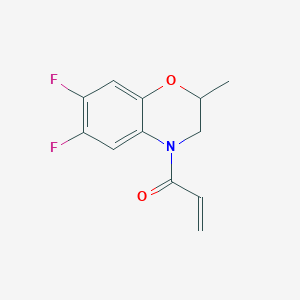

2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

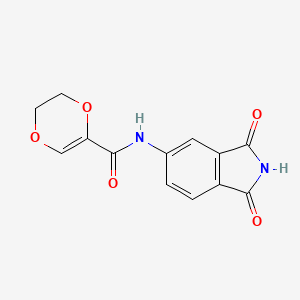

The compound “2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide” is a derivative of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one . It is synthesized via reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . This reaction is followed by cyclization of the products .Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one scaffold . It contains a bromophenyl group at the 7-position and an o-tolyl group attached to an acetamide moiety at the 2-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides, followed by cyclization of the products .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Anticancer and Antimicrobial Activities : This compound has been synthesized and examined for biological activities, with some derivatives found to possess anticancer and antimicrobial properties (Riyadh, Kheder, & Asiry, 2013).

Chemical Synthesis Techniques

- Development of Synthesis Methods : Research has focused on developing methods for synthesizing novel compounds with [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which have interesting biological properties (Karpina et al., 2019).

- Synthesis of Pyrazole Derivatives : Studies have explored the synthesis of pyrazole and fused pyrazolo derivatives incorporating [1,2,4]-triazolo motifs, with potential for diverse biological activities (Abunada et al., 2008).

Pharmacological Applications

- Cytotoxicity Evaluation : Research has been conducted on the cytotoxicity of N7-aryl/benzyl-3-tioxo-2,3-dihydro-7Н-[1,2,4]triazolo-[4,3-а]pyrazin-8-ones, suggesting potential for developing new, safe drugs (Kulikovska & Zhuravel, 2015).

- Antitumoral Activity : Compounds incorporating [1,2,4]triazolo motifs have been shown to display promising antitumoral activities, including against specific viral targets (Jilloju et al., 2021).

Additional Chemical Properties

- Synthesis of Analog Compounds : Research on the synthesis of analog compounds, such as N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, has also been explored for various bioactivities (Kumar et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Dysregulation of c-met signaling is associated with the development and progression of several types of cancers .

Mode of Action

The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to changes in cellular processes.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness .

Result of Action

The compound exhibits anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, as demonstrated by its IC50 values . By inhibiting c-Met kinase, the compound disrupts cell signaling, potentially leading to reduced cell growth and survival .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN5O3/c1-13-4-2-3-5-16(13)22-17(27)12-26-20(29)25-11-10-24(19(28)18(25)23-26)15-8-6-14(21)7-9-15/h2-11H,12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWODNIFZMUJAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)

![5-[[Cyclooctyl(prop-2-enoyl)amino]methyl]thiophene-3-carboxamide](/img/structure/B3004133.png)

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)